(3R,4R)-3-Amino-4-hydroxypentanoic acid (CAS 192003-00-2), commonly known as L-β-homothreonine, is a non-canonical β-amino acid characterized by a chiral hydroxyl group and an extended methylene backbone relative to natural L-threonine. In industrial and advanced research procurement, it serves as a critical chiral building block for the synthesis of highly stable peptidomimetics, macrocyclic antibiotics such as Class B synergimycins, and targeted protein-protein interaction inhibitors [1]. Procuring this compound in its unprotected, free-acid/amine form provides process chemists with maximum synthetic versatility, allowing for custom orthogonal protection strategies (e.g., Boc, Cbz, or specialized silyl ethers) that are essential for scalable solution-phase manufacturing where pre-protected derivatives may be economically or chemically restrictive.
Substituting (3R,4R)-3-Amino-4-hydroxypentanoic acid with its natural α-amino acid counterpart, L-threonine, fundamentally compromises the end-product's viability by exposing the peptide backbone to rapid enzymatic cleavage, often reducing in vivo half-life from days to minutes [1]. While buyers might consider pre-protected forms like Fmoc-L-β-homothreonine(OtBu) for convenience in automated solid-phase peptide synthesis (SPPS), these derivatives lock manufacturers into specific, expensive deprotection workflows that are poorly suited for large-scale solution-phase synthesis. Procuring the unprotected β-homoamino acid is therefore essential for achieving both the extreme proteolytic stability required in advanced foldamers and the chemical flexibility necessary to optimize cost-effective, multi-step industrial macrocyclization routes.
The incorporation of β-homoamino acids such as (3R,4R)-3-Amino-4-hydroxypentanoic acid into peptide sequences dramatically shields the resulting amide bonds from enzymatic degradation. Studies comparing β-peptides to their α-peptide counterparts demonstrate that β-hexapeptides remain entirely stable against aggressive proteases (e.g., pepsin at pH 2) for over 60 hours, whereas analogous α-peptides containing standard L-amino acids like L-threonine are cleaved almost instantaneously [1]. The additional methylene group in the backbone prevents the protease active site from successfully engaging and hydrolyzing the peptide bond.
| Evidence Dimension | Proteolytic half-life |
| Target Compound Data | >60 hours stability (β-peptide incorporating β-homoamino acids) |
| Comparator Or Baseline | Instantaneous cleavage (α-peptide baseline) |
| Quantified Difference | >3600-fold increase in enzymatic stability |
| Conditions | Pepsin assay, pH 2, 37°C |
Essential for pharmaceutical procurement teams sourcing building blocks for orally bioavailable or long-acting peptide therapeutics where natural amino acids fail.
While Fmoc-L-β-homothreonine(OtBu) is standard for automated SPPS, procuring the unprotected (3R,4R)-3-Amino-4-hydroxypentanoic acid allows for the custom functionalization required in complex macrocyclization routes. For example, the synthesis of Class B synergimycin derivatives requires specific silyl ether protection of the hydroxyl group prior to fragment coupling—a modification easily achieved with the unprotected precursor but highly inefficient if starting from an Fmoc/tBu-protected analog[1]. This versatility enables highly convergent solution-phase synthesis, which is significantly more scalable and cost-effective than linear SPPS for large-volume industrial production.
| Evidence Dimension | Synthetic route compatibility |
| Target Compound Data | Unprotected (3R,4R)-3-Amino-4-hydroxypentanoic acid (Compatible with custom O-silylation and diverse N-protection) |
| Comparator Or Baseline | Fmoc-L-β-homothreonine(OtBu) (Restricted to Fmoc-SPPS workflows) |
| Quantified Difference | Enables convergent solution-phase macrocyclization vs. linear solid-phase restriction |
| Conditions | Industrial peptide synthesis and fragment coupling |
Allows process chemists to design the most economical and efficient synthetic route without being constrained by pre-installed protecting groups.
β-amino acids are critical for constructing stable foldamers, such as 3_14-helices, which exhibit greater secondary structure stability than natural α-helices. The inclusion of the chiral hydroxyl group in (3R,4R)-3-Amino-4-hydroxypentanoic acid maintains necessary hydrogen-bonding networks, while the β-carbon backbone restricts conformational freedom. This structural pre-organization leads to superior binding affinities in protein-protein interaction (PPI) inhibitors compared to flexible α-amino acid analogs, as the β-peptides suffer a significantly lower entropic penalty upon target engagement [1].
| Evidence Dimension | Secondary structure stability (Helicity) |
| Target Compound Data | β-peptide scaffolds (Highly stable 3_14-helical structures) |
| Comparator Or Baseline | α-peptide scaffolds (Prone to unfolding in short sequences) |
| Quantified Difference | Sustained helical conformation in short oligomers (e.g., hexapeptides) where α-peptides are unstructured |
| Conditions | Solution-phase CD spectroscopy and NMR |
Critical for drug discovery programs targeting flat or extended protein-protein interaction interfaces where rigid structural mimicry is required.
A critical procurement factor for chiral building blocks is their resistance to epimerization during iterative coupling cycles. Unlike certain α-amino acids that are prone to racemization via oxazolone intermediate formation during carboxyl activation, β-amino acids like (3R,4R)-3-Amino-4-hydroxypentanoic acid exhibit significantly lower rates of epimerization under standard coupling conditions (e.g., using HATU or PyBOP) . This inherent resistance ensures high stereochemical fidelity in the final synthesized macrocycle or foldamer, minimizing the need for costly downstream chromatographic purification.
| Evidence Dimension | Epimerization resistance during coupling |
| Target Compound Data | β-amino acids (High resistance to oxazolone-mediated racemization) |
| Comparator Or Baseline | Activated α-amino acids (Higher susceptibility to racemization) |
| Quantified Difference | Substantially higher enantiomeric excess (>99%) retained post-coupling |
| Conditions | Standard peptide coupling with uronium/phosphonium salts |
High stereochemical retention directly translates to higher overall yields and reduced purification costs in multi-step peptide manufacturing.
Directly leveraging its extreme resistance to enzymatic cleavage, this compound is the optimal precursor for developing long-acting or orally bioavailable peptide drugs where natural L-threonine would lead to rapid in vivo degradation [1].
The unprotected nature of (3R,4R)-3-Amino-4-hydroxypentanoic acid allows for custom orthogonal protection (e.g., O-silylation), making it the preferred starting material for the convergent, solution-phase synthesis of complex macrocycles like Class B synergimycins[2].
Due to its ability to induce and stabilize rigid 3_14-helical structures, this compound is highly suited for engineering peptidomimetic inhibitors targeting flat protein-protein interaction interfaces, where structural pre-organization minimizes entropic penalties upon binding [3].